molecular formula C11H9NO3 B2399035 Methyl 5-hydroxyisoquinoline-4-carboxylate CAS No. 1958100-72-5

Methyl 5-hydroxyisoquinoline-4-carboxylate

Cat. No. B2399035
CAS RN: 1958100-72-5
M. Wt: 203.197
InChI Key: HHPFJBRYACXMOV-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxyisoquinoline-4-carboxylate” is an organic compound that incorporates a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Molecular Structure Analysis

The molecular formula of “Methyl 5-hydroxyisoquinoline-4-carboxylate” is C11H9NO3 . The InChI code is 1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxyisoquinoline-4-carboxylate” is a solid at room temperature . Its molecular weight is 203.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Methyl 5-hydroxyisoquinoline-4-carboxylate has been utilized in the synthesis and characterization of novel compounds. For instance, Patel and Patel (2017) explored the synthesis of a ligand related to 8-hydroxyquinolines, demonstrating the potential of Methyl 5-hydroxyisoquinoline-4-carboxylate derivatives in creating compounds with antimicrobial activity (Patel & Patel, 2017).

Antitumor Activity

  • Methyl 5-hydroxyisoquinoline-4-carboxylate and its derivatives have shown promise in antitumor applications. Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for their antineoplastic activity, highlighting the potential of these compounds in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).

Mass Spectrometry Studies

  • The compound has been instrumental in mass spectrometry studies. Thevis et al. (2008) utilized derivatives of Methyl 5-hydroxyisoquinoline-4-carboxylate in mass spectrometric analyses, contributing to the understanding of the behavior of these compounds under specific conditions (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthesis of Novel Derivatives

  • Janin et al. (2004) described methods for preparing electron-rich 1-aryl-3-carboxylisoquinolines, starting from compounds like Methyl 5-hydroxyisoquinoline-4-carboxylate. These derivatives have potential applications in receptor ligand and antitumor agent research (Janin, Decaudin, Monneret, & Poupon, 2004).

Drug Candidate Studies

  • Research also includes the use of Methyl 5-hydroxyisoquinoline-4-carboxylate in the investigation of drug candidates. Kovalenko et al. (2020) conducted studies to establish the regioselectivity of reactions involving this compound, which is crucial for designing combinatorial libraries for drug development (Kovalenko et al., 2020).

Safety and Hazards

“Methyl 5-hydroxyisoquinoline-4-carboxylate” is classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 5-hydroxyisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFJBRYACXMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxyisoquinoline-4-carboxylate

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